(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate
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Overview
Description
(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate, and transformation of a ketone carbonyl into an epoxide. The final step involves the conversion of the epoxide into an allylic alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate has shown potential in antiviral, anti-inflammatory, and anticancer activities . Its ability to interact with multiple biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its diverse biological activities suggest it could be developed into treatments for various diseases, including viral infections and cancer.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for other valuable chemicals. Its versatility makes it an attractive option for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Imidazole Derivatives: Known for their medicinal properties, imidazole derivatives are used in various therapeutic applications.
Uniqueness
What sets (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate apart is its unique combination of a benzofuran core with a piperidine carboxylate moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 1-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-22-17(21)11-5-7-18(8-6-11)10-15-16(20)13-4-3-12(19)9-14(13)23-15/h3-4,9-11,19H,2,5-8H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSATWALMDDHVLT-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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